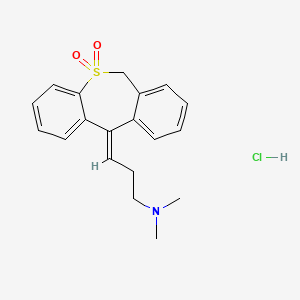
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, monohydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- (9CI) is a chemical compound known for its significant pharmacological activities. This compound is commonly referred to as diltiazem hydrochloride in the pharmaceutical industry. It is widely used as a calcium channel blocker, primarily for the treatment of cardiovascular diseases such as hypertension and angina .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- involves several steps. One common method includes the N-alkylation of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with dimethylaminoethyl chloride in the presence of potassium carbonate in a toluene/water mixture. This reaction is facilitated by a phase-transfer catalyst. The final product is obtained by O-acetylation of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts and solubilizing agents is crucial in optimizing the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- undergoes various chemical reactions, including:
N-alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
O-acetylation: Reaction with acetic anhydride to form acetyl derivatives.
Oxidation and Reduction: Can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dihydro derivatives.
Common Reagents and Conditions
N-alkylation: Dimethylaminoethyl chloride, potassium carbonate, toluene/water mixture, phase-transfer catalyst.
O-acetylation: Acetic anhydride, base catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
N-alkyl derivatives:
Acetyl derivatives:
Sulfoxides and sulfones: Formed by oxidation.
Dihydro derivatives: Formed by reduction.
Scientific Research Applications
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of heterocyclic chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular calcium channels and its role in modulating cellular functions.
Medicine: Extensively used in the development of cardiovascular drugs, particularly as a calcium channel blocker for treating hypertension and angina.
Mechanism of Action
The primary mechanism of action of 1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscles and a reduction in cardiac workload. The compound targets calcium channels in the heart and blood vessels, thereby exerting its antihypertensive and antianginal effects .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker used for similar indications.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar pharmacological effects.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- is unique due to its benzothiazepine structure, which provides a distinct pharmacokinetic and pharmacodynamic profile compared to other calcium channel blockers. Its ability to modulate both vascular and cardiac calcium channels makes it particularly effective in treating cardiovascular conditions .
Properties
CAS No. |
40601-99-8 |
|---|---|
Molecular Formula |
C20H25ClN2O3S |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(2R,3R)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m0./s1 |
InChI Key |
XNQWAVFYFJXSHD-GRTNUQQKSA-N |
Isomeric SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@@H]([C@@H](C1=O)O)C3=CC=C(C=C3)OC.Cl |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl |
Related CAS |
402939-17-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)

![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)

![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)




![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
